REACTION_CXSMILES
|
[F:1][C:2]12[CH2:7][C:5]([C:8]([O:10]C)=[O:9])([CH2:6]1)[N:4](C)[CH2:3]2.Cl>C(Cl)Cl>[F:1][C:2]12[CH2:7][C:5]([C:8]([OH:10])=[O:9])([CH2:6]1)[NH:4][CH2:3]2
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
WASH
|
Details
|
the residue was washed with MeCN
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC12CNC(C1)(C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg | |
YIELD: CALCULATEDPERCENTYIELD | 54.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |